molecular formula C19H22ClN3O B3911574 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine

Cat. No. B3911574
M. Wt: 343.8 g/mol
InChI Key: QEVLYGAVMBKXIU-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CBP is a piperazine derivative that has been shown to exhibit various biological activities, including antibacterial, antifungal, and antiparasitic properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This compound has been shown to bind to the peptidoglycan layer of the bacterial cell wall, preventing the cross-linking of the peptidoglycan strands and ultimately leading to cell lysis. This compound has also been shown to disrupt the bacterial membrane by increasing its permeability, which leads to leakage of intracellular contents and cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It has been found to have minimal cytotoxicity against human cell lines, indicating its potential safety for human use. This compound has also been shown to have low acute toxicity in animal models, with no adverse effects observed at doses up to 2000 mg/kg. However, further studies are needed to fully evaluate the safety and toxicity of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine is its broad-spectrum activity against various bacterial, fungal, and parasitic pathogens. This makes it a potential candidate for the development of new antimicrobial agents. Another advantage is its low toxicity, which makes it a safer alternative to other antimicrobial agents that have higher toxicity profiles.
One limitation of this compound is its poor solubility in water, which can limit its bioavailability and efficacy. This can be overcome by formulating this compound into a more soluble form, such as a prodrug or a nanoparticle. Another limitation is its potential for drug resistance, which can develop over time with prolonged use. This emphasizes the need for continued research to identify new compounds with improved efficacy and lower potential for resistance.

Future Directions

There are several future directions for research on 4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine. One area of research is the development of new formulations of this compound that can improve its bioavailability and efficacy. This can include the development of prodrugs, nanoparticles, or other delivery systems that can enhance its solubility and target specific pathogens.
Another area of research is the evaluation of this compound in combination with other antimicrobial agents. This can help to overcome the potential for drug resistance and improve its overall efficacy. This compound can also be combined with other therapeutic agents, such as anti-inflammatory agents or immune modulators, to enhance its therapeutic potential.
Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. This can help to identify potential side effects and develop strategies to minimize them. Overall, this compound has shown great promise as a potential therapeutic agent, and continued research is needed to fully evaluate its potential for clinical use.

Scientific Research Applications

4-(4-chlorobenzyl)-N-(3-methoxybenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.

properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-24-19-4-2-3-17(13-19)14-21-23-11-9-22(10-12-23)15-16-5-7-18(20)8-6-16/h2-8,13-14H,9-12,15H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVLYGAVMBKXIU-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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